molecular formula C11H16N2 B8299658 5,6,7,8-Tetrahydro-7-dimethylaminoquinoline

5,6,7,8-Tetrahydro-7-dimethylaminoquinoline

Cat. No. B8299658
M. Wt: 176.26 g/mol
InChI Key: CGYFPSAYIGLEMH-UHFFFAOYSA-N
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Patent
US05075303

Procedure details

This compound was prepared from dimethylammonium chloride (1.63 g, 20 mmol) and 5,6-dihydroquinoline (1.31 g, 10 mmol) using the experimental and purification method describes in Example 48. The product (0.72 g) was an oil which was identical to the compound isolated in Example 3.
Name
dimethylammonium chloride
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][NH2+:3][CH3:4].[N:5]1[C:14]2[CH:13]=[CH:12][CH2:11][CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1>>[CH3:2][N:3]([CH3:4])[CH:12]1[CH2:13][C:14]2[N:5]=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:10][CH2:11]1 |f:0.1|

Inputs

Step One
Name
dimethylammonium chloride
Quantity
1.63 g
Type
reactant
Smiles
[Cl-].C[NH2+]C
Name
Quantity
1.31 g
Type
reactant
Smiles
N1=CC=CC=2CCC=CC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purification method

Outcomes

Product
Name
Type
Smiles
CN(C1CCC=2C=CC=NC2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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